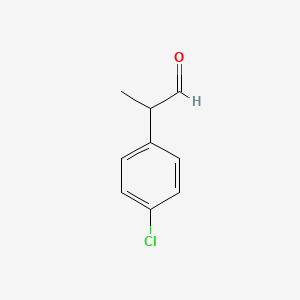

2-(4-Chlorophenyl)propanal

Descripción general

Descripción

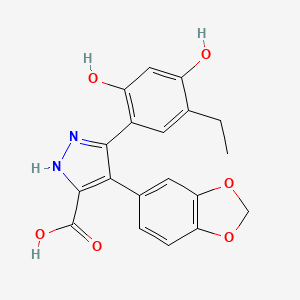

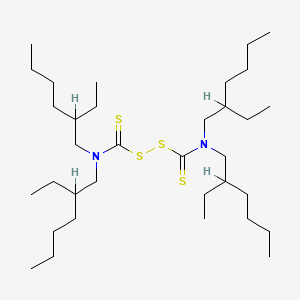

2-(4-Chlorophenyl)propanal is a chemical compound with the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 . This indicates that the compound has a carbon-oxygen double bond, a chlorine atom attached to the phenyl group, and a propyl group attached to the carbonyl carbon.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 168.62 g/mol .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

- 2-(4-Chlorophenyl)propanal derivatives have been studied for their antimicrobial and antifungal activities. In particular, compounds such as 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol have shown significant antifungal and antibacterial effects (Viji et al., 2020). Similar findings were observed in another study, where the molecular structure and spectroscopic analysis of related compounds indicated their potential in antimicrobial applications (Sivakumar et al., 2021).

Corrosion Inhibition

- Derivatives of this compound have been investigated for their ability to inhibit corrosion of metals. For instance, 2-amino-4-(4-chlorophenyl)-thiazole and related compounds were analyzed using density functional theory (DFT) calculations and molecular dynamics simulations. These studies have shown promise in their application as corrosion inhibitors for iron metal (Kaya et al., 2016).

Anticonvulsive and Peripheral n-cholinolytic Activities

- Synthesized compounds containing this compound structures have exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, although they showed no antibacterial activity. This indicates potential applications in the treatment of neurological disorders (Papoyan et al., 2011).

Spectroscopic and Molecular Docking Studies

- Extensive spectroscopic characterization and molecular docking studies of this compound derivatives have been conducted to explore their molecular interactions and potential biological activities. These studies include quantum chemical calculations and analysis of non-covalent interactions, providing valuable insights into the molecular properties of these compounds (Najiya et al., 2014).

Applications in Photocatalysis

- Studies have also focused on the use of this compound derivatives in photocatalysis, particularly in the degradation of chlorophenols under visible light. This suggests potential environmental applications in the degradation of pollutants (Lin et al., 2018).

Anticancer and Antifungal Properties

- Synthesis of various derivatives of this compound has been explored for their anticancer and antifungal properties, highlighting their potential in medical and pharmaceutical applications (Katariya et al., 2021).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that the compound is used as a reactant in the preparation of rhodium supported on pamam dendronized magnetic nanoparticles used as highly selective hydroformylation catalysts .

Pharmacokinetics

A study has shown that the erythro isomer ®-2-(4-chlorophenyl)quinolin-4-yl-piperidin-2-ylmethanol ([R,S] 2) is superior to the other isomers in terms of efficacy and brain tissue exposure .

Análisis Bioquímico

Cellular Effects

A related compound, 2-(4-chlorophenyl)-1,3-selenazol-4-one, has been shown to inhibit nitric oxide production in macrophage cells . This suggests that 2-(4-Chlorophenyl)propanal may also have significant effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that aldehydes are relatively reactive due to the presence of a terminal carbonyl group . This group, consisting of a carbon atom bonded to a hydrogen atom and double-bonded to an oxygen atom, is susceptible to attacks by nucleophiles, leading to various reactions at the molecular level .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJGYKZZJQQIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343058 | |

| Record name | 2-(4-Chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38042-10-3 | |

| Record name | 2-(4-Chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)

![4-(2-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-2-{[4-(ethoxycarbonyl)-phenyl]carbamoyl}acetamido)benzoate](/img/structure/B3051957.png)

![7-chloro-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B3051963.png)

![2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3051969.png)